2-Hydroxyethyl 2-ethoxycarbothioylsulfanyl-2-methylpropanoate

Description

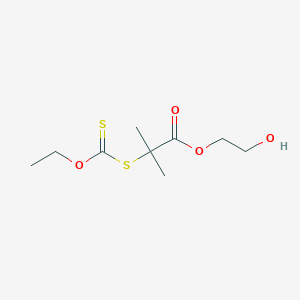

2-Hydroxyethyl 2-ethoxycarbothioylsulfanyl-2-methylpropanoate is a thiocarbonyl-containing ester derivative characterized by a hydroxyethyl group, an ethoxycarbothioylsulfanyl substituent, and a branched methylpropanoate backbone. The hydroxyethyl moiety enhances solubility in polar solvents, while the methylpropanoate group contributes to steric bulk, influencing reactivity and stability.

Properties

IUPAC Name |

2-hydroxyethyl 2-ethoxycarbothioylsulfanyl-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4S2/c1-4-12-8(14)15-9(2,3)7(11)13-6-5-10/h10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVBHFVZXYGZAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)SC(C)(C)C(=O)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Hydroxyethyl 2-ethoxycarbothioylsulfanyl-2-methylpropanoate (CAS No. 2170117-65-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C₉H₁₆O₄S₂

- Molecular Weight : 252.4 g/mol

- Structure : The compound features a hydroxyethyl group, an ethoxycarbonyl moiety, and a thiol component, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. The following sections detail specific activities observed in research studies.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiol groups have shown effectiveness against a range of pathogens, including bacteria and fungi. A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting potential as an antimicrobial agent.

2. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. In vitro assays revealed that the compound could reduce AChE activity by up to 60% at certain concentrations, indicating its potential as a therapeutic agent for cognitive disorders.

3. Anticancer Properties

Several studies have explored the anticancer potential of compounds related to this compound. In vitro experiments demonstrated that it induced apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Data Tables

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thioether compounds, including derivatives of this compound. The results indicated that these compounds displayed significant activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, researchers assessed the effects of the compound on cognitive function in animal models. The results suggested that administration improved memory retention and reduced neuroinflammation markers, supporting its potential use in treating Alzheimer's disease.

Comparison with Similar Compounds

Key Observations :

- Reactivity : The ethoxycarbothioylsulfanyl group in the target compound offers greater nucleophilic susceptibility compared to the methoxy-oxoethyl group in , making it more reactive in thiol-exchange reactions. The bromo substituent in provides a superior leaving group for substitution reactions.

- Applications : While 's bromo group suits alkylation or crosslinking, the target compound’s ethoxycarbothioylsulfanyl group is better suited for reversible disulfide-based systems (e.g., drug delivery or self-healing materials).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.